REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[F:6][C:7]([F:13])([F:12])[CH2:8][CH2:9][CH:10]=O>>[CH2:1]([NH:5][CH2:10][CH2:9][CH2:8][C:7]([F:13])([F:12])[F:6])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
293 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
FC(CCC=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NCCCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |